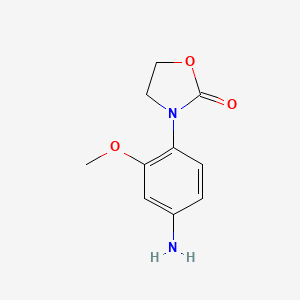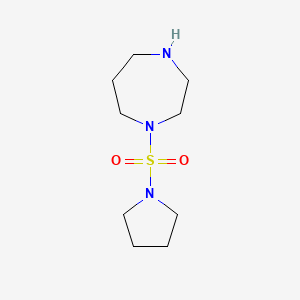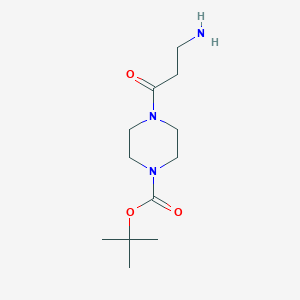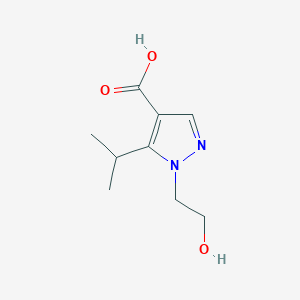
2-(4-Propylpiperazin-1-yl)benzaldehyd
Übersicht
Beschreibung
2-(4-Propylpiperazin-1-yl)benzaldehyde is a chemical compound with the molecular formula C14H20N2O and a molecular weight of 232.32 g/mol. It is characterized by a benzaldehyde group attached to a piperazine ring substituted with a propyl group at the 4-position. This compound is utilized in various scientific research applications, including chemistry, biology, medicine, and industry.
Wissenschaftliche Forschungsanwendungen
2-(4-Propylpiperazin-1-yl)benzaldehyde is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Propylpiperazin-1-yl)benzaldehyde typically involves the reaction of 4-propylpiperazine with benzaldehyde under specific conditions. One common method is the reductive amination of 4-propylpiperazine with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reductive amination techniques. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance production efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Propylpiperazin-1-yl)benzaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the aldehyde group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, often using alkyl halides or other electrophiles.
Major Products Formed:
Oxidation: The oxidation of the aldehyde group can yield carboxylic acids.
Reduction: Reduction of the aldehyde group results in the formation of 2-(4-Propylpiperazin-1-yl)benzyl alcohol.
Substitution: Substitution reactions can lead to the formation of various substituted piperazine derivatives.
Wirkmechanismus
2-(4-Propylpiperazin-1-yl)benzaldehyde is similar to other piperazine derivatives, such as 2-(4-Methylpiperazin-1-yl)benzaldehyde and 2-(4-Propylpiperazin-1-yl)ethan-1-amine. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methylpiperazin-1-yl)benzaldehyde
2-(4-Propylpiperazin-1-yl)ethan-1-amine
2-(4-Butylpiperazin-1-yl)benzaldehyde
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Eigenschaften
IUPAC Name |
2-(4-propylpiperazin-1-yl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-2-7-15-8-10-16(11-9-15)14-6-4-3-5-13(14)12-17/h3-6,12H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOTMZGPLOXUNGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-[(3-Cyanophenyl)methanesulfonyl]benzoic acid](/img/structure/B1518858.png)



![2-[(3-Ethynylphenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B1518863.png)

